molecular formula C13H22N2O4 B11847451 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester

3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester

Cat. No.: B11847451
M. Wt: 270.32 g/mol
InChI Key: QCPPZTYXTXLKNP-UHFFFAOYSA-N
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Description

3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester is a complex organic compound known for its unique bicyclic structure. This compound is part of the azabicyclo family, which is characterized by a bicyclic framework containing nitrogen atoms. The structure of this compound makes it a valuable subject of study in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, where it can act as an inhibitor or activator. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,8-Diazabicyclo[3.2.1]octane-2,8-dicarboxylic acid, 8-(1,1-dimethylethyl) 2-methyl ester lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

8-O-tert-butyl 2-O-methyl 3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate

InChI

InChI=1S/C13H22N2O4/c1-13(2,3)19-12(17)15-8-5-6-9(15)10(14-7-8)11(16)18-4/h8-10,14H,5-7H2,1-4H3

InChI Key

QCPPZTYXTXLKNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(NC2)C(=O)OC

Origin of Product

United States

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